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Compound of Interest

Compound Name: Larixol

Cat. No.: B1251433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Larixol and its derivatives as inhibitors of the

Transient Receptor Potential Canonical 6 (TRPC6) channel. While the functional inhibitory

effects of Larixol are well-documented, the precise binding site on the TRPC6 protein remains

an area of active investigation and has not yet been independently and conclusively verified in

peer-reviewed literature. This guide summarizes the available data for Larixol and compares it

with other TRPC6 inhibitors for which binding site information is more established.

Comparative Analysis of TRPC6 Inhibitors
The following table summarizes the quantitative data for Larixol and selected alternative

TRPC6 inhibitors. This allows for a direct comparison of their potency and selectivity.
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Compound Target(s) IC50 (TRPC6) Selectivity

Proposed
Binding
Site/Mechanis
m

Larixyl Acetate TRPC6 0.1-0.6 µM[1][2]

~12-fold vs.

TRPC3, ~5-fold

vs. TRPC7[1][2]

Not definitively

identified.

Larixol TRPC6 ~2.04 µM[3]

Moderate

preference over

TRPC3[3]

Not definitively

identified.

BI 749327 TRPC6
13 nM (mouse),

19 nM (human)

85-fold vs.

TRPC3, 42-fold

vs. TRPC7

Novel site at the

TRPC6-TRPC6

subunit interface.

PCC0208057 TRPC6 2.44 µM -

Involves residues

Glu509, Asp530,

Arg758, and

Tyr612.

AM-1473

(Antagonist)
TRPC6 - -

Cytoplasm-facing

pocket formed by

S1-S4 and the

TRP helix.

AM-0883

(Agonist)
TRPC6 - -

Subunit interface

between S6 and

the pore helix.

Elucidating the Binding Sites of Alternative TRPC6
Inhibitors
While the binding site for Larixol is yet to be confirmed, structural and computational studies

have provided insights into how other small molecules interact with TRPC6.

PCC0208057: Molecular docking studies suggest that this inhibitor interacts with a specific

pocket on the TRPC6 channel. The proposed interactions involve ionic bonds with Glutamate
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509 and Aspartate 530, a hydrogen bond with Arginine 758, and a π-cation interaction with

Tyrosine 612.

BI 749327: Recent computational modeling suggests a novel mechanism of action for this

potent inhibitor. It is proposed to bind at the interface between two TRPC6 subunits, potentially

disrupting the formation or stability of the functional tetrameric channel.

Cryo-EM Structures with Modulators: Cryo-electron microscopy has revealed the binding sites

of other small-molecule modulators. An antagonist, AM-1473, was found to bind in a cytoplasm-

facing pocket created by the S1-S4 helices and the TRP helix. In contrast, an agonist, AM-

0883, was observed to wedge into a cavity at the interface between the S6 helix and the pore

helix of adjacent subunits. These findings highlight that the TRPC6 channel possesses multiple

distinct sites that can be targeted for pharmacological modulation.

Experimental Protocols
The characterization of TRPC6 inhibitors and the investigation of their binding sites rely on a

combination of functional assays and structural biology techniques. Below are detailed

methodologies for key experiments.

Measurement of Intracellular Calcium Concentration
([Ca²⁺]i) using Fluo-4 AM
This fluorescence-based assay is a common method to screen for and characterize the activity

of TRPC6 inhibitors.

1. Cell Preparation:

HEK293 cells stably expressing human TRPC6 are seeded in 96-well or 384-well plates and
grown to confluence.

2. Dye Loading:

The growth medium is removed, and cells are washed with a physiological buffer such as
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
A loading solution containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 2-5
µM) and a non-ionic detergent like Pluronic F-127 (to aid dye solubilization) in HBSS is
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added to each well.
Cells are incubated in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-
esterification.

3. Compound Incubation and Fluorescence Measurement:

After incubation, the dye solution is removed, and cells are washed again with HBSS.
The test compounds (e.g., Larixol, other inhibitors) at various concentrations are added to
the wells and incubated for a specific period.
The plate is then placed in a fluorescence plate reader.
Baseline fluorescence is recorded before the addition of a TRPC6 agonist (e.g., 1-oleoyl-2-
acetyl-sn-glycerol, OAG).
Upon agonist addition, the change in fluorescence intensity (excitation ~490 nm, emission
~525 nm) is monitored over time. The inhibitory effect of the compound is quantified by the
reduction in the agonist-induced fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPC6 channels

and is considered the gold standard for characterizing channel modulators.

1. Cell Preparation and Recording Setup:

Cells expressing TRPC6 are grown on glass coverslips.
The coverslip is placed in a recording chamber on the stage of an inverted microscope and
continuously perfused with an extracellular solution.
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and
mounted on a micromanipulator.

2. Establishing a Whole-Cell Configuration:

The micropipette is lowered onto a cell, and gentle suction is applied to form a high-
resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
A brief pulse of stronger suction is then applied to rupture the membrane patch under the
pipette tip, establishing electrical and diffusive access to the cell's interior (the "whole-cell"
configuration).

3. Voltage-Clamp Recording and Data Acquisition:
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The cell's membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-
clamp amplifier.
Voltage ramps or steps are applied to elicit ion currents.
TRPC6 channels are activated by adding an agonist to the extracellular perfusion solution.
The resulting inward and outward currents are recorded before and after the application of
the inhibitor. The blocking effect of the compound is determined by the reduction in the
current amplitude.
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Caption: G-protein coupled receptor (GPCR) activation of the TRPC6 signaling cascade.

Experimental Workflow for Inhibitor Characterization
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Caption: Workflow for the identification and characterization of TRPC6 inhibitors.

Logical Relationship for Binding Site Verification
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Caption: Logical workflow for the experimental verification of a putative binding site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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